Cas no 1545335-16-7 (2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine)
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinamine, 2-chloro-N-(1-cyclopropylethyl)-
- 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine
-
- Inchi: 1S/C10H13ClN2/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H,12,13)
- InChI Key: SRRBIDMXLXIENM-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC(NC(C2CC2)C)=C1
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-163068-0.05g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-163068-0.1g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-163068-0.25g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-163068-0.5g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-163068-1.0g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-163068-2.5g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-163068-5.0g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-163068-10.0g |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 10g |
$3929.0 | 2023-06-04 | ||
| Enamine | EN300-163068-50mg |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 50mg |
$468.0 | 2023-09-22 | ||
| Enamine | EN300-163068-100mg |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
1545335-16-7 | 100mg |
$490.0 | 2023-09-22 |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine
Recent Advances in the Study of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine (CAS: 1545335-16-7)
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine (CAS: 1545335-16-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule modulators. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and biological applications.
The compound's unique structural features, including the cyclopropyl and pyridine moieties, contribute to its versatility in drug design. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its role in targeting specific protein kinases implicated in cancer and inflammatory diseases. These studies underscore the compound's ability to modulate kinase activity through selective binding, offering a promising avenue for the development of targeted therapies.
In terms of synthetic chemistry, advancements have been made in optimizing the yield and purity of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine. A 2023 study published in Organic Process Research & Development detailed a scalable synthetic route that minimizes byproducts and enhances reproducibility. This methodological improvement is critical for large-scale production, ensuring the compound's availability for preclinical and clinical studies.
Biological evaluations of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine have revealed its efficacy in cellular assays. For instance, a recent in vitro study demonstrated its inhibitory effects on a panel of cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for further optimization. Additionally, computational modeling studies have provided insights into its binding interactions with target proteins, facilitating structure-activity relationship (SAR) analyses.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as metabolic stability and bioavailability, require further investigation. Recent preclinical studies have begun addressing these gaps, with a focus on derivatization strategies to improve its drug-like properties. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine represents a valuable scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition and other therapeutic applications. Ongoing research aims to refine its synthetic accessibility and biological activity, paving the way for its translation into clinical candidates. This brief underscores the importance of continued investment in the study of this compound and its derivatives.
1545335-16-7 (2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)